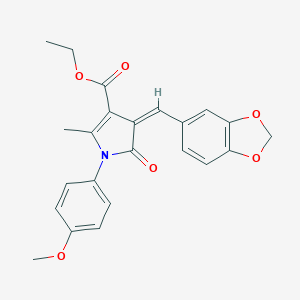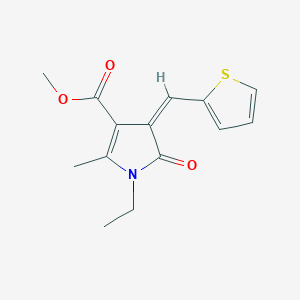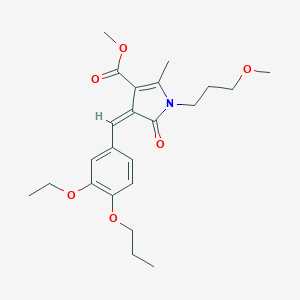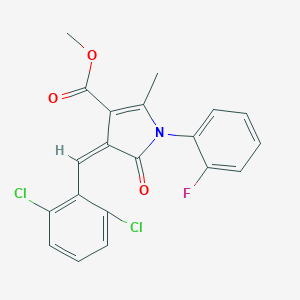
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the thiazolidinone family and has been studied extensively for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to exhibit anti-inflammatory and antidiabetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one in lab experiments include its broad-spectrum antimicrobial activity, high potency, and low toxicity. However, its limitations include its poor solubility in water and limited stability under certain conditions.
Direcciones Futuras
There are several future directions for research on (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one. One area of focus could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of focus could be the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to elucidate the mechanism of action of the compound and its interactions with various cellular targets.
Métodos De Síntesis
The synthesis of (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one involves the reaction of 3-methyl-2-thioxo-1,3-thiazolidin-4-one with 3-chloro-4-methoxybenzaldehyde and methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The yield of the product can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit a wide range of biological and pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.
Propiedades
Nombre del producto |
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C13H13ClN2O2S |
Peso molecular |
296.77 g/mol |
Nombre IUPAC |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13ClN2O2S/c1-15-13-16(2)12(17)11(19-13)7-8-4-5-10(18-3)9(14)6-8/h4-7H,1-3H3/b11-7+,15-13? |
Clave InChI |
SAQIEDISFDGKCR-RVMILWIASA-N |
SMILES isomérico |
CN=C1N(C(=O)/C(=C\C2=CC(=C(C=C2)OC)Cl)/S1)C |
SMILES |
CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC)Cl)S1)C |
SMILES canónico |
CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC)Cl)S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)


![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
![ethyl 2-(2-ethoxy-3-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298999.png)

![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)
![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)
![ethyl (5E)-5-[(3-hydroxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299004.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)

![4-{(Z)-[1-(4-fluorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299011.png)